

# LWY713: A Potent PROTAC Degradator Targeting FLT3 Signaling in Acute Myeloid Leukemia

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## Compound of Interest

Compound Name: LWY713

Cat. No.: B12379227

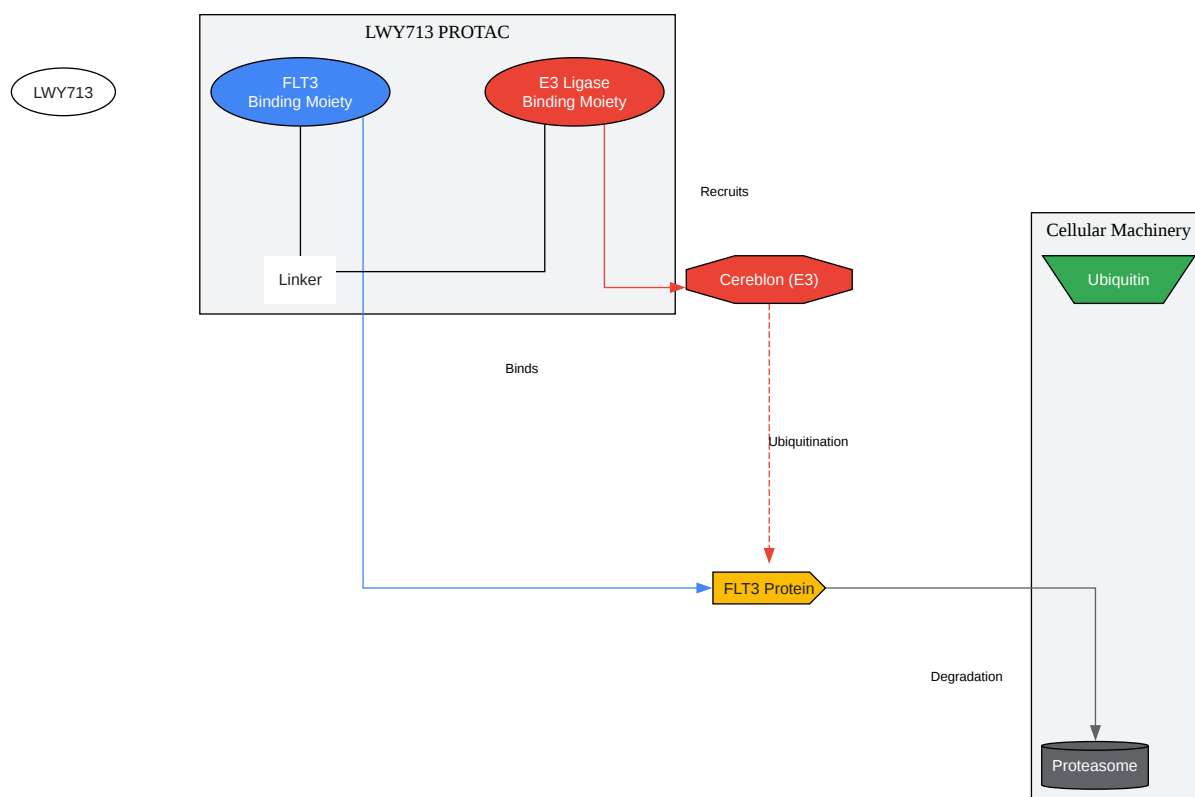
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An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **LWY713**, a novel Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the Fms-like tyrosine kinase 3 (FLT3) receptor. Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis due to constitutive activation of downstream signaling pathways that drive cancer cell proliferation and survival.[1][2][3] **LWY713** represents a promising therapeutic strategy by not just inhibiting, but completely removing the FLT3 protein, offering a potential advantage over traditional kinase inhibitors.

## Core Mechanism of Action: FLT3 Degradation

**LWY713** is a heterobifunctional molecule that operates by hijacking the cell's natural protein disposal system. It simultaneously binds to the FLT3 protein and an E3 ubiquitin ligase, specifically cereblon (CRBN).[4] This proximity induces the ubiquitination of FLT3, marking it for degradation by the proteasome. This event effectively eliminates the kinase, shutting down all downstream signaling.[4]



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**Caption:** Mechanism of **LWY713**-mediated FLT3 degradation.

## Quantitative Data Summary

**LWY713** demonstrates high potency and efficacy in degrading FLT3 and inhibiting the growth of FLT3-ITD positive AML cells. The key quantitative metrics are summarized below.

Table 1: In Vitro Degradation and Proliferation Inhibition

Parameter	Cell Line	Value	Citation
DC <sub>50</sub> (Degradation)	MV4-11 (FLT3-ITD)	0.64 nM	[4]

| D<sub>max</sub> (Max Degradation) | MV4-11 (FLT3-ITD) | 94.8% [[4] |

- DC<sub>50</sub>: The concentration of **LWY713** required to degrade 50% of the target protein.
- D<sub>max</sub>: The maximum percentage of protein degradation achieved.

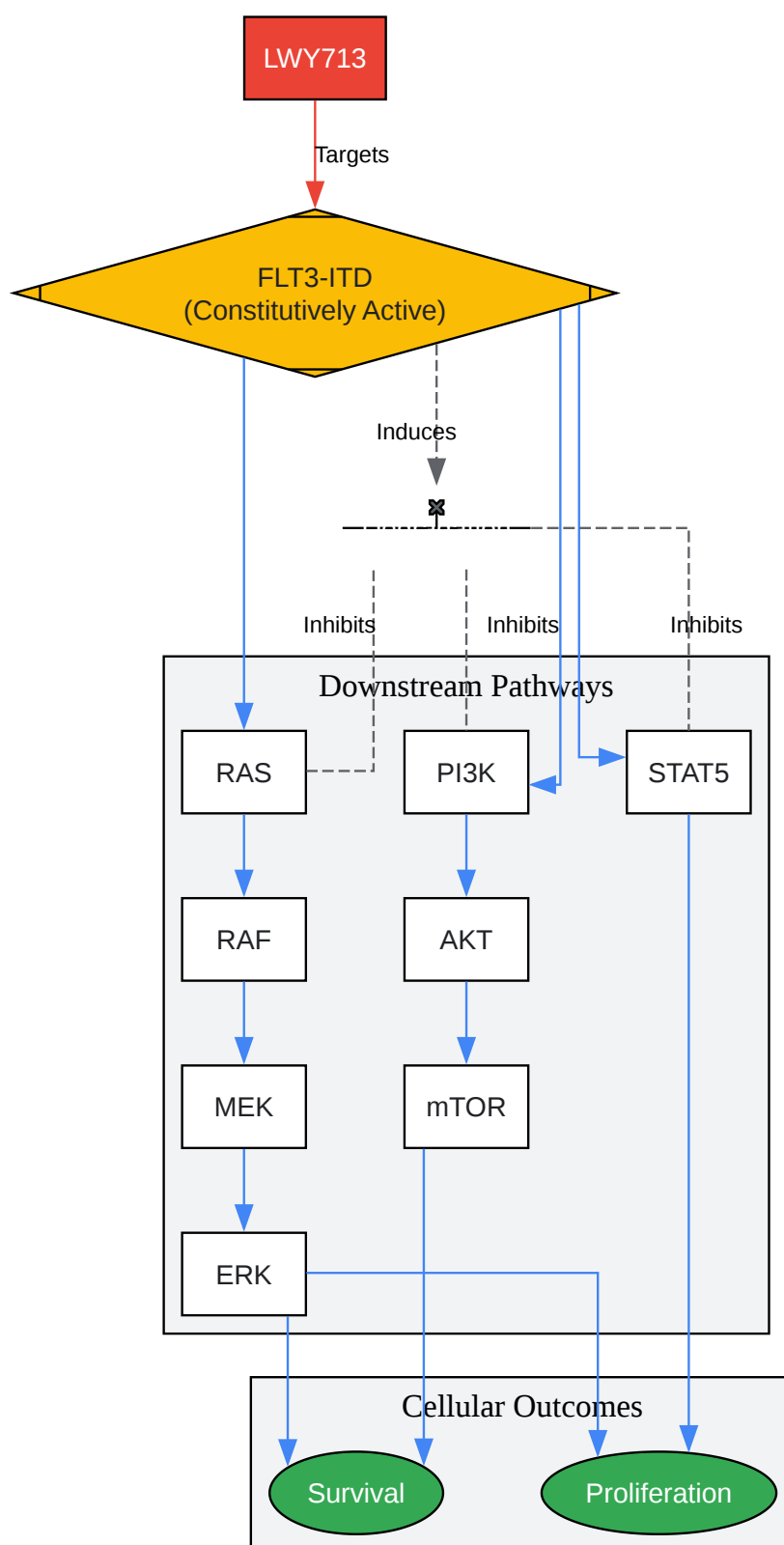
Table 2: Cellular Effects of **LWY713**

Effect	Cell Line	Observation	Citation
Cell Proliferation	MV4-11	Potent suppression	[4]
Cell Cycle	MV4-11	G0/G1-phase arrest	[4]

| Apoptosis | MV4-11 | Induction of apoptosis [[4] |

## Effect on FLT3 Signaling Pathways

Constitutively active FLT3-ITD drives leukemogenesis by activating several key downstream signaling pathways, including the STAT5, PI3K/AKT, and RAS/MEK/ERK pathways.[3][5][6] These pathways promote cell survival, proliferation, and differentiation.[2][6][7] By inducing the degradation of the FLT3 receptor, **LWY713** effectively terminates the aberrant upstream signal, leading to the inhibition of these critical downstream cascades.[4] This is evidenced by a reduction in the phosphorylation of key signaling nodes like STAT5 and ERK.[1][4][8]



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**Caption:** LWY713 inhibits oncogenic FLT3 signaling pathways.

## Experimental Protocols

The characterization of **LWY713** involves several key experimental procedures. Detailed methodologies are provided below.

This protocol is used to determine the effect of **LWY713** on the proliferation and viability of AML cells.

- Cell Seeding: Plate FLT3-ITD positive AML cells (e.g., MV4-11) in a 96-well plate at a density of 5,000-10,000 cells per well in the appropriate culture medium.[9]
- Compound Treatment: Prepare serial dilutions of **LWY713** in the culture medium. Add the desired concentrations to the wells, including a vehicle control (e.g., DMSO).[10]
- Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>. [10]
- Viability Reagent: Add a cell viability reagent (e.g., CellTiter-Glo® or MTT) to each well according to the manufacturer's instructions.[10][11][12]
- Measurement:
  - For luminescent assays (CellTiter-Glo®), measure luminescence using a microplate reader after a brief incubation period.
  - For colorimetric assays (MTT), add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals and measure the absorbance, typically at 570 nm.[10]
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC<sub>50</sub> value by fitting the data to a dose-response curve.[10]

This protocol is essential for visualizing and quantifying the degradation of FLT3 and the phosphorylation status of its downstream effectors.

- Cell Culture and Treatment: Culture FLT3-ITD AML cells (e.g., MV4-11) and treat them with varying concentrations of **LWY713** for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control.[13]

- Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.[13]
- Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[13]
- SDS-PAGE and Transfer: Denature protein samples by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a PVDF membrane.[10][14]
- Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with primary antibodies (e.g., anti-FLT3, anti-phospho-FLT3, anti-phospho-STAT5, anti-phospho-ERK, and a loading control like  $\beta$ -actin) overnight at 4°C.[10][14]
- Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10][13]
- Analysis: Quantify band intensities to determine the relative levels of protein expression and phosphorylation compared to the control.[10]



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